Ethoxymethanol

Combustion Chemistry Reaction Kinetics OME Intermediates

Ethoxymethanol (CAS 10171-38-7, C₃H₈O₂, MW 76.09 g·mol⁻¹) is the formaldehyde ethyl hemiacetal, formally named ethoxymethanol or methanol, ethoxy-. It belongs to the small hydroxy ether class, which includes its direct structural analogs methoxymethanol (CAS 4461-52-3) and the positional isomer 2-methoxyethanol (CAS 109-86-4).

Molecular Formula C3H8O2
Molecular Weight 76.09 g/mol
CAS No. 10171-38-7
Cat. No. B161747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxymethanol
CAS10171-38-7
Synonymsethoxymethanol
Molecular FormulaC3H8O2
Molecular Weight76.09 g/mol
Structural Identifiers
SMILESCCOCO
InChIInChI=1S/C3H8O2/c1-2-5-3-4/h4H,2-3H2,1H3
InChIKeyRRLWYLINGKISHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxymethanol (CAS 10171-38-7) Procurement Guide: Baseline Identity and Structural Class


Ethoxymethanol (CAS 10171-38-7, C₃H₈O₂, MW 76.09 g·mol⁻¹) is the formaldehyde ethyl hemiacetal, formally named ethoxymethanol or methanol, ethoxy- [1]. It belongs to the small hydroxy ether class, which includes its direct structural analogs methoxymethanol (CAS 4461-52-3) and the positional isomer 2-methoxyethanol (CAS 109-86-4) [2]. As a bifunctional molecule bearing both –OH and –O– groups, it serves as a relevant intermediate in oxymethylene ether (OME) combustion and formaldehyde–alcohol equilibrium systems [2].

Why Generic Substitution Fails for Ethoxymethanol: Mechanistic Divergence Among Hydroxy Ethers


Despite sharing the C₃H₈O₂ molecular formula, ethoxymethanol cannot be freely interchanged with its closest analogs. The 2024 computational investigation by Breuer et al. [1] demonstrates that the high-temperature unimolecular decomposition chemistry of ethoxymethanol and methoxymethanol is dominated by rapid H-atom migrations yielding alcohol + formaldehyde, whereas this pathway is geometrically constrained in 2-methoxyethanol, where bond fission reactions dominate instead. Additionally, ethoxymethanol is a formaldehyde–ethanol hemiacetal that exists in equilibrium with its parent aldehyde and alcohol in solution [2], a dynamic behavior absent in stable glycol ethers like 2-ethoxyethanol. These mechanistic and equilibrium differences mean that reaction outcomes, intermediate profiles, and solvent properties are not interchangeable across the class.

Ethoxymethanol Quantitative Differentiation Evidence: Comparative Data vs. Closest Analogs


Divergent Unimolecular Decomposition Pathway vs. 2-Methoxyethanol at High Temperature

In the 2024 ab initio study by Breuer et al. [1], the high-temperature decomposition of ethoxymethanol proceeds predominantly via rapid H-atom migration to yield ethanol + formaldehyde. This pathway is geometrically constrained in the positional isomer 2-methoxyethanol, where bond fission (C–O or C–C scission) becomes the dominant unimolecular channel. The mechanistic divergence has direct consequences for intermediate speciation in kinetic models: when updated ethoxymethanol/methoxymethanol rates were incorporated into OME-2 combustion simulations, methoxymethanol intermediate concentration increased significantly, while ignition delay times remained unchanged [1].

Combustion Chemistry Reaction Kinetics OME Intermediates

Computed Octanol–Air Partition Coefficient (Log Koa) vs. 2-Ethoxyethanol

ChemSpider reports a computed log octanol–air partition coefficient (Log Koa) of 4.856 for ethoxymethanol at 25 °C, derived from an estimated log Kow of -0.91 and a Henry's law constant (Log Kaw) of -5.766. In contrast, 2-ethoxyethanol (CAS 110-80-5), a stable glycol ether with the same C₃H₈O₂ formula but different connectivity, has a measured log Kow of -0.32 [1], resulting in significantly different environmental partitioning behavior. The ~0.6 log unit difference in Kow translates to an approximately fourfold difference in octanol–water partitioning.

Environmental Fate Partitioning Physicochemical Property

Equilibrium-Driven Formaldehyde Release Capability Absent in Stable Glycol Ethers

Ethoxymethanol is identified as the formaldehyde–ethanol hemiacetal [1]. As a hemiacetal, it exists in dynamic equilibrium with free formaldehyde and ethanol in solution—a property exploited in formaldehyde delivery applications. The 2024 shock-wave study by He et al. [2] identified ethoxymethanol among four hemiacetals (methoxymethanol, 1-methoxyethanol, ethoxymethanol, 1-ethoxyethanol) formed in Ar-saturated alcohol samples under laser-driven shock conditions, whereas CO₂-saturated conditions favored acetalization and significantly reduced hemiacetal concentrations. Stable glycol ethers such as 2-ethoxyethanol lack this reversible formaldehyde-release equilibrium as they do not contain the hemiacetal functional group.

Formaldehyde Precursor Hemiacetal Chemistry Controlled Release

Predicted Tropospheric OH Radical Half-Life vs. 2-Methoxyethanol

ChemSpider lists the computed overall OH radical rate constant for ethoxymethanol as 26.2543 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ at 25 °C, yielding an atmospheric half-life of approximately 4.9 hours (assuming 1.5 × 10⁶ OH·cm⁻³). For the analog 2-methoxyethanol (CAS 109-86-4), experimental gas-phase OH rate constant measurements by Dagaut et al. [1] report k(OH) = 12.4 × 10⁻¹² cm³·molecule⁻¹·s⁻¹ at 298 K, corresponding to a half-life approximately twice as long. The predicted ~2.1-fold faster OH reactivity of ethoxymethanol implies proportionally shorter atmospheric residence time.

Atmospheric Chemistry OH Radical Kinetics Environmental Persistence

Ethoxymethanol Best-Validated Research and Industrial Application Scenarios


Combustion Kinetic Model Development for Oxymethylene Ethers (OMEs)

Ethoxymethanol is a critical intermediate in the combustion of oxymethylene ethers (OMEs), which are candidate sustainable biofuels. The 2024 kinetic data from Breuer et al. [1] provide pressure-dependent rate constants, thermodynamic properties, and bond dissociation energies specifically validated against jet-stirred reactor concentration measurements and laminar burning velocities. Researchers building detailed chemical kinetic mechanisms for OME-2 or formaldehyde–alcohol fuel mixtures should incorporate ethoxymethanol-specific decomposition parameters rather than using generic hydroxy ether surrogates, as pathway partitioning differs markedly from 2-methoxyethanol.

Controlled Formaldehyde Delivery in Organic Synthesis

As the formaldehyde–ethanol hemiacetal, ethoxymethanol [1] can serve as a latent formaldehyde source in reactions requiring controlled, in situ release of H₂CO—such as formylation, Mannich reactions, or crosslinking processes. Unlike stable glycol ethers (e.g., 2-ethoxyethanol) that lack the hemiacetal functional group, ethoxymethanol's equilibrium-driven dissociation is tuneable by solvent composition and CO₂ vs. Ar atmosphere , offering mechanistic control unavailable with conventional formaldehyde solutions (e.g., formalin) or paraformaldehyde.

Atmospheric Chemistry and Environmental Fate Studies of Oxygenated VOCs

Ethoxymethanol's computed OH radical rate constant (k(OH) = 26.25 × 10⁻¹² cm³·molecule⁻¹·s⁻¹) indicates a tropospheric half-life of ~4.9 hours [1], approximately half that of 2-methoxyethanol . Environmental chemists modeling the fate of oxygenated VOCs emitted from biofuel combustion or solvent use should differentiate between ethoxymethanol and its isomers in emission inventories, as their atmospheric lifetimes and degradation product profiles differ substantially.

Physicochemical Screening for Solvent and Extraction Process Design

Ethoxymethanol's computed log Kow of -0.91 and XLogP3 of -0.1 [1] place it as significantly more hydrophilic than 2-ethoxyethanol (log Kow = -0.32). Combined with its boiling point of 101.7 °C and density of ~0.93 g·cm⁻³ at 20 °C , ethoxymethanol presents a distinct solvent polarity profile for liquid–liquid extraction or reaction medium selection where high aqueous affinity is required. Process engineers evaluating hydroxy ether solvents should note that ethoxymethanol partitions preferentially into aqueous phases relative to its glycol ether isomer.

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